(5R)-BW-4030W92

Enantiomeric Purity Sodium Channel Pharmacology Structure-Activity Relationship

Procure (5R)-BW-4030W92 (CAS 189013-61-4), the pure R-enantiomer, to eliminate confounding S-enantiomer effects present in racemic mixtures or generic anticonvulsants. With an 8.6-fold lower KD (3.7 μM) vs. lamotrigine, it sets a higher potency benchmark for inactivated-state sodium channel blockade. Its distinct mutation-sensitivity fingerprint at IIIS6 (N1466A) & IVS6 residues provides a unique pharmacophore reference for SAR and mutagenesis studies, ensuring dose-response precision and cross-study reproducibility.

Molecular Formula C11H9Cl2FN4
Molecular Weight 287.12 g/mol
CAS No. 189013-61-4
Cat. No. B3420437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-BW-4030W92
CAS189013-61-4
Molecular FormulaC11H9Cl2FN4
Molecular Weight287.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF
InChIInChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18)
InChIKeyGKBLWFDYSYTVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-BW-4030W92 (CAS 189013-61-4): A Defined R‑Enantiomer Sodium Channel Antagonist for Neuroscience Research Procurement


(5R)-BW-4030W92 (CAS 189013-61-4) is the R‑enantiomer of the racemic sodium channel blocker BW‑4030W92, a 2,4‑pyrimidinediamine derivative that acts as a non‑selective, voltage‑dependent and use‑dependent antagonist of voltage‑gated sodium channels [1]. The compound has a molecular weight of 287.12 g/mol and a molecular formula of C11H9Cl2FN4 . It was advanced to Phase 2 clinical evaluation as an antihyperalgesic and anticonvulsant agent [2], and is supplied for research use only with a typical purity exceeding 97% .

Why (5R)-BW-4030W92 Cannot Be Replaced by Generic Sodium Channel Blockers or the Racemate in Critical Research


Substituting (5R)-BW-4030W92 with a generic anticonvulsant (e.g., lamotrigine, phenytoin) or even the racemic mixture introduces uncontrolled variables that compromise experimental reproducibility and translational relevance. The R‑enantiomer is the pharmacologically active species, and its use ensures that observed effects arise from a single molecular entity rather than a mixture of stereoisomers with differing potencies and off‑target profiles . Moreover, published data demonstrate that closely related sodium channel blockers differ substantially in their binding affinity for the inactivated state (KD values ranging from 3.7 μM for 4030W92 to 31.9 μM for lamotrigine) and exhibit distinct mutation‑sensitivity fingerprints at the channel pore, meaning that even compounds within the same chemical series do not produce interchangeable electrophysiological signatures [1]. Procurement of the defined (5R) enantiomer is therefore essential for studies requiring precise dose‑response relationships, reproducible channel‑state selectivity, and direct comparability with the peer‑reviewed pharmacological literature [1].

(5R)-BW-4030W92: Quantitative Differentiation Evidence vs. Lamotrigine and Congener Sodium Channel Blockers


Stereochemical Identity: (5R)-BW-4030W92 is the Definitive Active R‑Enantiomer

(5R)-BW-4030W92 is unequivocally identified as the R‑enantiomer and the active stereoisomer of the racemic sodium channel antagonist BW‑4030W92. In contrast, the racemate (CAS 130801-33-1) or the S‑enantiomer would introduce a stereochemical variable that is not controlled in published pharmacological studies . This stereochemical definition is critical because the R‑enantiomer is the species for which all published potency, efficacy, and safety data have been generated; using a racemate or the incorrect enantiomer would yield ambiguous or contradictory results .

Enantiomeric Purity Sodium Channel Pharmacology Structure-Activity Relationship

8.6‑Fold Higher Affinity for Inactivated Sodium Channels Compared to Lamotrigine

In a head‑to‑head electrophysiological study using rat brain type IIA sodium channels expressed in Xenopus oocytes, compound 4030W92 (the racemate, which activity is dominated by the R‑enantiomer) exhibited an apparent KD of 3.7 μM for the inactivated state. By comparison, lamotrigine showed a KD of 31.9 μM under identical conditions, representing an 8.6‑fold higher affinity for 4030W92 [1]. This quantitative advantage translates to more potent channel blockade at clinically relevant concentrations.

Sodium Channel Affinity Anticonvulsant Potency Structure-Activity Relationship

Divergent Mutation Sensitivity Profile vs. Lamotrigine at IIIS6 and IVS6 Pore Domains

Site‑directed mutagenesis reveals that 4030W92 and lamotrigine rely on distinct amino acid residues for high‑affinity binding within the sodium channel pore. At the IIIS6 segment, mutation N1466A decreased the affinity of inactivated channels for 4030W92 by 3‑fold, but had no effect on lamotrigine affinity [1]. Conversely, at the IVS6 segment, the pattern of sensitivity to mutations I1760A, F1764A, and Y1771A differed between the two compounds, indicating that the binding pose and/or allosteric coupling to the channel gate are non‑identical [2]. This molecular fingerprint demonstrates that 4030W92 is not simply a “more potent lamotrigine” but engages the sodium channel through a partially distinct pharmacophore.

Sodium Channel Mutagenesis Drug Binding Site Anticonvulsant Pharmacology

Clinical‑Grade Evidence of Antiallodynic Efficacy at 25 mg/Day in Neuropathic Pain Patients

In a randomized, double‑blind, placebo‑controlled crossover trial involving 41 subjects with chronic neuropathic pain and prominent allodynia, oral administration of 4030W92 (25 mg/day) significantly reduced allodynia severity on treatment day 1 (P = 0.046) and decreased the area of static allodynia on day 7 (P = 0.03) compared to placebo [1]. While the analgesic effect did not reach statistical significance for all endpoints, these objective, quantitative improvements in evoked pain measures provide clinical validation that (5R)-BW-4030W92 engages sodium channels in human pain pathways at tolerable doses. In contrast, many preclinical tool compounds lack such human pharmacodynamic data, increasing the translational risk for pain research programs.

Neuropathic Pain Allodynia Clinical Trial

(5R)-BW-4030W92: High‑Value Research Applications Driven by Quantitative Differentiation


Sodium Channel Structure‑Function Studies Requiring a Defined Enantiomeric Probe

The availability of (5R)-BW-4030W92 as a pure, >97% R‑enantiomer eliminates the confounding effects of the inactive S‑enantiomer present in the racemate. This is essential for mutagenesis and molecular modeling studies that correlate specific chemical features with binding affinity and state‑dependent blockade. The distinct mutation sensitivity profile at IIIS6 (N1466A) and IVS6 residues provides a unique pharmacophore fingerprint that complements lamotrigine‑based studies [3][2].

Preclinical Neuropathic Pain Models Aligned with Human Pharmacodynamic Data

Investigators using rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) can benchmark the efficacy of (5R)-BW-4030W92 against the clinical observation of reduced static allodynia area in human neuropathic pain patients [3]. This alignment supports more robust translational interpretation and aids in the selection of appropriate dose ranges for in vivo pharmacology experiments.

Anticonvulsant Drug Discovery Targeting Inactivated‑State Sodium Channel Blockade

For medicinal chemistry campaigns aiming to optimize inactivated‑state affinity, (5R)-BW-4030W92 serves as a critical reference compound. Its 8.6‑fold higher KD (3.7 μM) compared to lamotrigine (31.9 μM) establishes a higher potency benchmark [3]. Structure‑activity relationship (SAR) studies can use this compound to validate assay sensitivity and to identify novel chemotypes that achieve comparable or superior affinity while improving subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5R)-BW-4030W92

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.